
3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate is an organic compound with the molecular formula C19H30O3 and a molecular weight of 306.44 g/mol . This compound is known for its unique structure, which includes multiple double bonds and a ketone functional group. It is often used in various chemical and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate typically involves the reaction of geranylgeraniol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes often use continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under mild conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, leading to changes in metabolic pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7,11-Trimethyldodeca-2,6,10-trien-1-yl stearate: Similar in structure but with a stearate group instead of an acetate group.
Geranylgeraniol: A precursor in the synthesis of 3,7,11-Trimethyl-14-oxotetradeca-2,6,10-trien-1-yl acetate.
Uniqueness
This compound is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
142673-23-2 |
|---|---|
Molekularformel |
C19H30O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(3,7,11-trimethyl-14-oxotetradeca-2,6,10-trienyl) acetate |
InChI |
InChI=1S/C19H30O3/c1-16(8-5-10-17(2)12-7-14-20)9-6-11-18(3)13-15-22-19(4)21/h9-10,13-14H,5-8,11-12,15H2,1-4H3 |
InChI-Schlüssel |
OGEPAMCEQAELHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCOC(=O)C)C)CCC=C(C)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



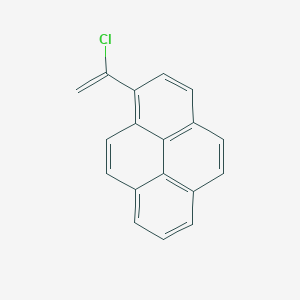
![6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B15163628.png)
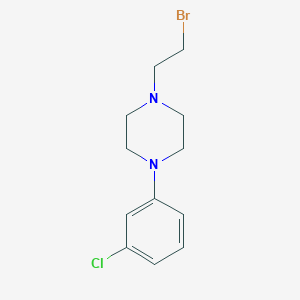
![Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester](/img/structure/B15163648.png)
![3-[(4-Methoxyphenyl)sulfanyl]prop-2-enal](/img/structure/B15163661.png)
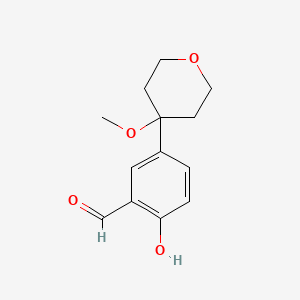
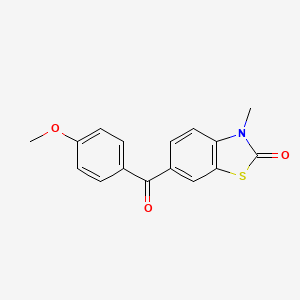

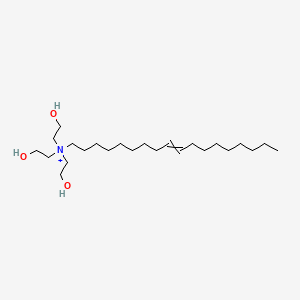
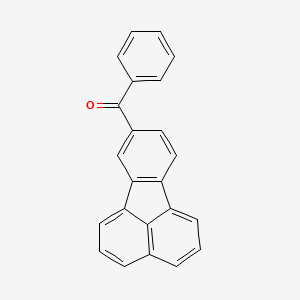
![N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide](/img/structure/B15163707.png)
![Methane, trifluoro[(iodomethyl)sulfonyl]-](/img/structure/B15163711.png)

